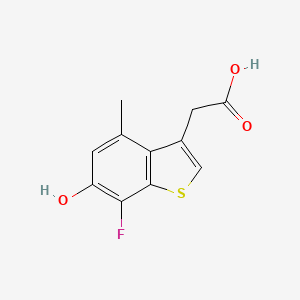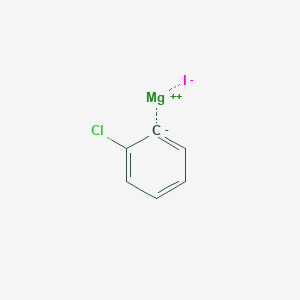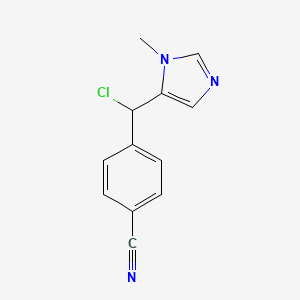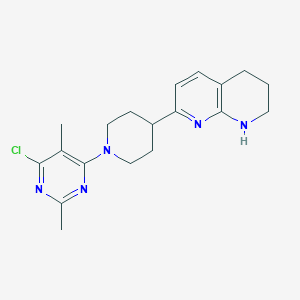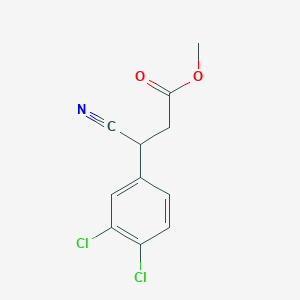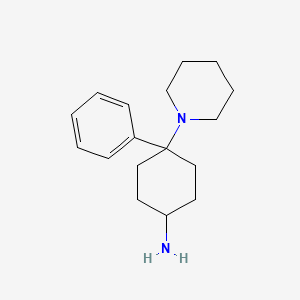
4-phenyl-4-(piperidin-1-yl)cyclohexanamine
Übersicht
Beschreibung
4-phenyl-4-(piperidin-1-yl)cyclohexanamine is an organic compound with the molecular formula C17H25NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-4-(piperidin-1-yl)cyclohexanamine can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-Phenyl-4-Piperidinocyclohexanone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of starting materials to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-phenyl-4-(piperidin-1-yl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-phenyl-4-(piperidin-1-yl)cyclohexanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-phenyl-4-(piperidin-1-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-4-Piperidinocyclohexanol: A closely related compound with similar structural features but different functional groups.
1-(2-Phenylethyl)-4-phenyl-4-acetoxypiperidine: Another piperidine derivative with distinct pharmacological properties.
Uniqueness
4-phenyl-4-(piperidin-1-yl)cyclohexanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H26N2 |
|---|---|
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
4-phenyl-4-piperidin-1-ylcyclohexan-1-amine |
InChI |
InChI=1S/C17H26N2/c18-16-9-11-17(12-10-16,15-7-3-1-4-8-15)19-13-5-2-6-14-19/h1,3-4,7-8,16H,2,5-6,9-14,18H2 |
InChI-Schlüssel |
HDSRIUJFJPEJTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2(CCC(CC2)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


